molecular formula C24H30N2O2S2 B2508948 2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol CAS No. 478063-43-3

2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol

Cat. No.: B2508948
CAS No.: 478063-43-3
M. Wt: 442.64
InChI Key: QBBFIZSSDPZFRI-UHFFFAOYSA-N
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Description

The compound 2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol is a thiadiazole derivative characterized by a central 1,3,4-thiadiazol-2-yl ring substituted at the 5-position with a (4-methoxybenzyl)sulfanyl group. The phenolic benzene ring at the 4-position is further substituted with two bulky tert-butyl groups at the 2- and 6-positions.

Properties

IUPAC Name

2,6-ditert-butyl-4-[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2S2/c1-23(2,3)18-12-16(13-19(20(18)27)24(4,5)6)21-25-26-22(30-21)29-14-15-8-10-17(28-7)11-9-15/h8-13,27H,14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBFIZSSDPZFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN=C(S2)SCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol is a novel derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structure and Synthesis

The compound features a 1,3,4-thiadiazole moiety linked to a substituted benzenol ring. The presence of tert-butyl groups enhances lipophilicity, potentially improving bioavailability. The (4-methoxybenzyl)sulfanyl substituent may contribute to its biological efficacy by modulating interactions with biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. Thiadiazole derivatives have been reported to display moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound's potential antifungal properties are supported by studies showing that related thiadiazole derivatives can inhibit fungal growth effectively against species like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 32 μg/mL to 42 μg/mL .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential:

  • Cytotoxicity Studies : In vitro studies demonstrate that related compounds exhibit cytotoxic effects on various cancer cell lines. For example, some derivatives have shown IC50 values as low as 0.28 μg/mL against breast cancer cell lines (MCF-7) .
  • Mechanisms of Action : The anticancer effects are attributed to multiple mechanisms including apoptosis induction and inhibition of cell proliferation. A structure–activity relationship (SAR) analysis indicates that modifications on the thiadiazole ring significantly influence the cytotoxicity .

Anti-inflammatory Activity

Thiadiazole derivatives are noted for their anti-inflammatory properties:

  • Inhibition of Inflammatory Mediators : Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in various models .

Case Studies

Several studies highlight the biological activity of thiadiazole derivatives:

  • Antimicrobial Efficacy Study : A series of thiadiazole compounds were synthesized and evaluated for their antimicrobial activities against Bacillus cereus and Pseudomonas aeruginosa. The most active compounds demonstrated MIC values significantly lower than standard antibiotics .
  • Anticancer Activity Investigation : A study focusing on the cytotoxic effects of thiadiazole derivatives on human leukemia (HL60) and colon cancer (HCT116) cell lines showed promising results with certain compounds achieving over 80% inhibition at concentrations below 10 μg/mL .

Data Tables

Biological ActivityTest Organisms/Cell LinesIC50/MIC ValuesReference
AntibacterialS. aureus, E. coliMIC = 32–42 μg/mL
AntifungalC. albicans, A. nigerMIC = 32–42 μg/mL
AnticancerMCF-7IC50 = 0.28 μg/mL
HCT116IC50 = 3.29 μg/mL
Anti-inflammatoryVariousN/A

Scientific Research Applications

Biological Activities

Antioxidant Properties
Research indicates that 2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in biological systems. This property makes the compound a candidate for applications in pharmaceuticals and food preservation .

Antimicrobial Activity
Studies have shown that compounds containing thiadiazole moieties often exhibit antimicrobial properties. The presence of the sulfanyl group in this compound enhances its bioactivity against various pathogens. This suggests potential uses in developing antimicrobial agents for medical and agricultural applications .

Industrial Applications

Stabilizers in Polymers
Due to its antioxidant properties, this compound can be utilized as a stabilizer in polymer formulations. It helps prevent degradation caused by oxidative reactions during processing and storage, thereby extending the lifespan of polymer products .

Cosmetic and Personal Care Products
The compound's ability to protect against oxidative damage makes it suitable for use in cosmetic formulations. It can help maintain the integrity of active ingredients in creams and lotions by preventing their degradation due to exposure to light and air .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of this compound compared to standard antioxidants like butylated hydroxytoluene (BHT). The results indicated that the compound exhibited superior radical scavenging activity in various assays, suggesting its potential as an effective antioxidant agent in food and pharmaceutical industries .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones around the compound's application sites, indicating its effectiveness as an antimicrobial agent. This opens avenues for further research into its application in medical treatments and agricultural pesticides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thiadiazole derivatives are widely studied for their diverse biological and physicochemical properties. Below is a comparative analysis with structurally related compounds:

Property Target Compound 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole General Thiadiazole Derivatives
Core Structure 1,3,4-Thiadiazole with benzenol and methoxybenzyl substituents 1,3,4-Thiadiazole dimer with methylphenyl substituents 1,3,4-Thiadiazole with varied groups
Substituent Effects tert-butyl groups (steric bulk), methoxybenzyl (electron-donating) Methylphenyl groups (moderate steric hindrance, lipophilic) Variable (e.g., alkyl, aryl, halogens)
Crystal Structure Not reported (likely solved via SHELX-based methods ) Butterfly conformation with near-coplanar thiadiazole and phenyl rings (dihedral angles: 0.8–0.9°, 46.3° between rings) Typically planar or slightly twisted
Unit Cell Parameters Not reported a=16.8944(14) Å, b=4.1959(5) Å, c=27.107(2) Å, β=96.084(8)° Depends on substituent size/type
Biological Activity Potential antioxidant or enzyme inhibition (inferred from sulfur and phenolic moieties) Evidence for bioactivity in thiadiazole derivatives (e.g., antimicrobial, antitumor) Broad (antimicrobial, anticancer)
Solubility Likely low (due to tert-butyl groups) Moderate (methylphenyl enhances lipophilicity) Variable

Key Findings:

Steric Effects : The tert-butyl groups in the target compound introduce significant steric hindrance compared to the methylphenyl groups in the analogue from . This may reduce reactivity but improve thermal stability.

Conformational Flexibility : The butterfly conformation observed in suggests restricted rotation due to sulfur-sulfur linkages. The target compound’s conformation is likely more rigid due to tert-butyl substituents.

Research Implications and Limitations

  • Comparisons rely on structural inferences and analogues.
  • Methodology : If crystallized, SHELX software would be critical for structural refinement, as demonstrated in .
  • Biological Relevance : Thiadiazole derivatives often exhibit bioactivity, but the target compound’s specific properties require validation via assays (e.g., antioxidant capacity, enzyme inhibition).

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the preparation of the 1,3,4-thiadiazole core. Key steps include:

  • Thioether formation : Reacting 5-mercapto-1,3,4-thiadiazole derivatives with 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the sulfanyl group .
  • Coupling reactions : Using Suzuki-Miyaura or nucleophilic aromatic substitution to attach the tert-butyl-substituted phenol moiety. Solvent choice (e.g., THF vs. DCM) and catalyst loading (e.g., Pd(PPh₃)₄) significantly affect yield .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating high-purity product. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. How can spectroscopic and crystallographic techniques characterize its structure?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm, methoxybenzyl protons at δ ~3.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ peak matching C₂₄H₃₁N₂O₂S₂).
  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Analyze dihedral angles between thiadiazole and benzene rings to confirm steric effects from tert-butyl groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with control antibiotics .
  • Antioxidant assays : DPPH radical scavenging at 517 nm; report IC₅₀ values relative to ascorbic acid .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can computational modeling predict the compound’s environmental persistence and degradation pathways?

Methodological Answer:

  • QSAR models : Calculate logP and soil adsorption coefficients (Koc) to predict bioaccumulation potential .
  • Degradation simulations : Use DFT to model hydrolysis (e.g., at pH 4–9) and photolysis (UV-Vis spectra). Identify vulnerable bonds (e.g., sulfanyl group) .
  • Ecotoxicity : Run molecular docking with enzymes (e.g., cytochrome P450) to predict metabolic pathways and toxic intermediates .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay standardization : Compare protocols (e.g., bacterial strain viability, incubation time). For example, discrepancies in MIC may arise from differing inoculum sizes .
  • Structural analogs : Synthesize derivatives (e.g., replacing methoxybenzyl with benzyl) to isolate functional group contributions .
  • Orthogonal assays : Validate antimicrobial activity with time-kill kinetics and biofilm inhibition assays .

Q. What mechanistic insights can be gained from studying its interaction with biological targets?

Methodological Answer:

  • Enzyme inhibition : Use fluorescence quenching to study binding to E. coli dihydrofolate reductase. Calculate binding constants (Kd) via Stern-Volmer plots .
  • Molecular dynamics : Simulate ligand-protein interactions (e.g., with DNA gyrase) over 100 ns to identify stable binding conformations .
  • ROS detection : Measure intracellular ROS levels (e.g., using DCFH-DA probe) to link antioxidant activity to mitochondrial pathways .

Q. How to integrate theoretical frameworks into experimental design for structure-activity relationships (SAR)?

Methodological Answer:

  • Conceptual basis : Align SAR studies with Hammett substituent constants to quantify electronic effects of tert-butyl and methoxy groups .
  • Hypothesis-driven design : Test if steric bulk from tert-butyl groups reduces membrane permeability (e.g., via PAMPA assay) .
  • Data triangulation : Combine DFT-calculated HOMO/LUMO energies with experimental redox potentials to explain antioxidant behavior .

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